![molecular formula C12H18BNO3 B1369527 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine CAS No. 532391-31-4](/img/structure/B1369527.png)
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine
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Description
“2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” is a chemical compound with the molecular formula C12H18BNO3 . It is often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” can be represented by the InChI string: InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3
. This indicates the presence of boron, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine” include a molecular weight of 235.09 g/mol . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25°C .
Scientific Research Applications
Organic Synthesis Intermediary
This compound is a valuable intermediate in organic synthesis. Its boronate ester group is pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Drug Development
In the pharmaceutical industry, 2-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is used to create boronic acid derivatives. These derivatives are essential for developing proteasome inhibitors, which have applications in cancer therapy as they can induce apoptosis in cancer cells .
Enzyme Inhibition
Boronic acids and their derivatives are known to act as enzyme inhibitors. They can mimic the transition states of enzymatic reactions, thereby inhibiting enzymes like serine proteases. This property is exploited in designing drugs for diseases where enzyme regulation is therapeutic .
Fluorescent Probes
The compound can be used to synthesize fluorescent probes that are sensitive to various analytes, such as glucose, which is crucial for diabetes management. The boronic ester moiety interacts with diols present in sugars, changing the fluorescence properties and allowing for detection .
Material Chemistry
In material science, this compound is employed to synthesize novel polymers with unique optical and electrochemical properties. These materials have potential applications in organic electronics, such as in the production of organic light-emitting diodes (OLEDs) and solar cells .
Stimulus-Responsive Drug Carriers
The boronic ester bond in 2-Methoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is used to construct stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes like pH, glucose levels, and ATP, enabling controlled drug release .
Cholinergic Drug Synthesis
It serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. The boronate ester group facilitates the formation of compounds that can interact with the cholinergic receptors in the body .
Analytical Chemistry
In analytical chemistry, the compound is used to develop sensors for detecting ions and small molecules. The boronic ester group can form reversible covalent bonds with analytes, making it useful for sensing applications .
properties
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJYNUCGRAHMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590314 |
Source
|
Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine | |
CAS RN |
532391-31-4 |
Source
|
Record name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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